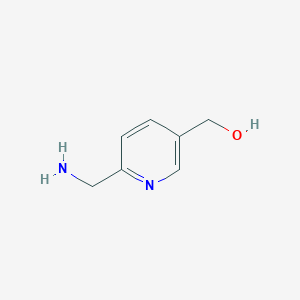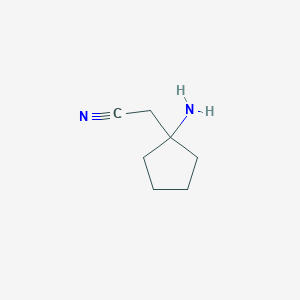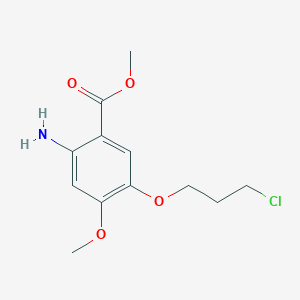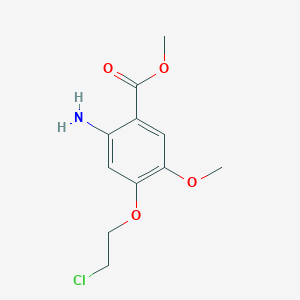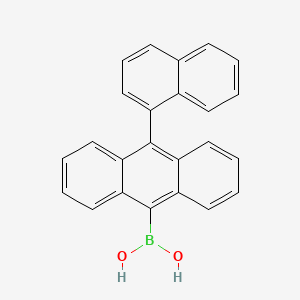
(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is an organic compound with the molecular formula C24H17BO2 and a molecular weight of 348.21 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to an anthracene ring system substituted with a naphthalene moiety
作用机制
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , indicating that exposure to oxygen or extreme temperatures may affect its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. For instance, commercially available this compound can be synthesized by reacting 4-(4-bromophenyl)pyridine with tetrakis(triphenylphosphine)palladium(0), potassium phosphate, pseudocumene, t-butyl alcohol, and water under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of the anthracene-naphthalene structure.
Naphthylboronic acid: Contains a naphthalene ring but lacks the anthracene moiety.
Anthracenylboronic acid: Features an anthracene ring with a boronic acid group but without the naphthalene substitution.
Uniqueness
(10-(Naphthalen-1-yl)anthracen-9-yl)boronic acid is unique due to its combined anthracene and naphthalene structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior .
属性
IUPAC Name |
(10-naphthalen-1-ylanthracen-9-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BO2/c26-25(27)24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15,26-27H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQXKNXJNDLXQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC5=CC=CC=C54)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630473 |
Source


|
| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400607-46-7 |
Source


|
| Record name | [10-(Naphthalen-1-yl)anthracen-9-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amine](/img/structure/B1289947.png)
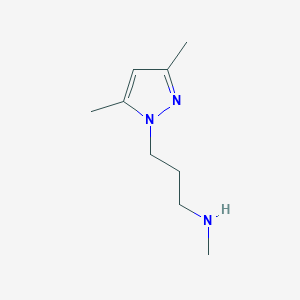

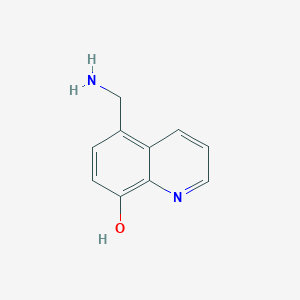
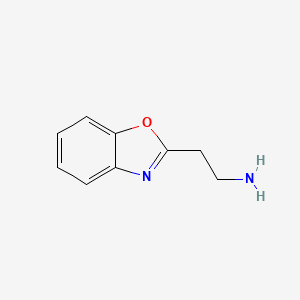

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)

